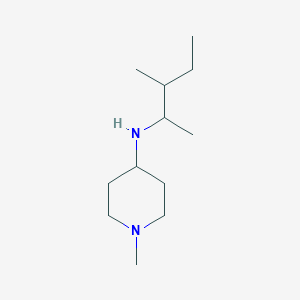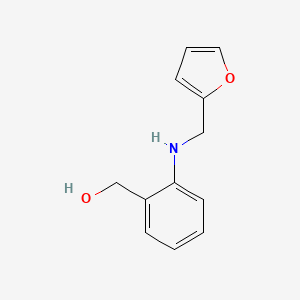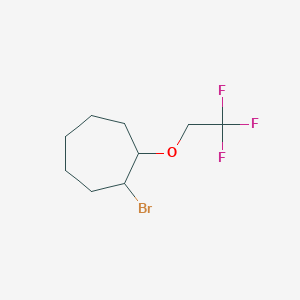
1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane is an organic compound with the molecular formula C9H14BrF3O. This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cycloheptane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane typically involves the reaction of cycloheptane with bromine and 2,2,2-trifluoroethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoroethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Bromo-2-(2,2,2-trifluoroethoxy)cycloheptane can be compared with other similar compounds, such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a cycloheptane ring, leading to different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar to the previous compound but with the trifluoroethoxy group in a different position on the benzene ring.
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane: This compound has a cyclohexane ring, which affects its chemical behavior compared to the cycloheptane derivative.
Properties
Molecular Formula |
C9H14BrF3O |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-bromo-2-(2,2,2-trifluoroethoxy)cycloheptane |
InChI |
InChI=1S/C9H14BrF3O/c10-7-4-2-1-3-5-8(7)14-6-9(11,12)13/h7-8H,1-6H2 |
InChI Key |
IZFKWUVAJFBSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13298730.png)
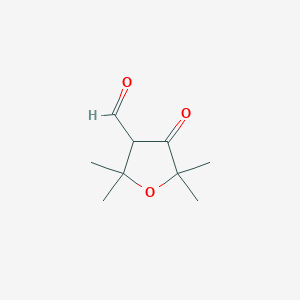
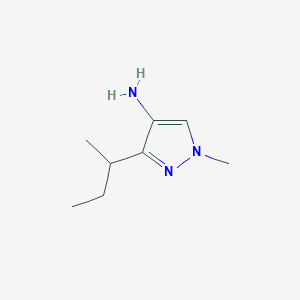
![1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298755.png)
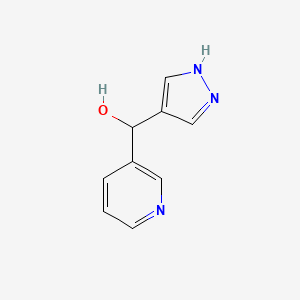
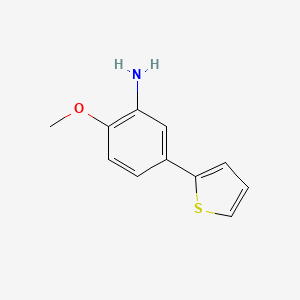
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13298778.png)
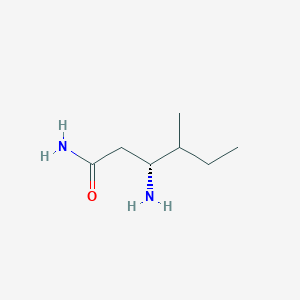

![6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13298795.png)

![4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13298803.png)
